molecular formula C16H14N4O B7523420 5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide

5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B7523420
M. Wt: 278.31 g/mol
InChI Key: IGXALTJKNUPOAW-UHFFFAOYSA-N
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Description

5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a pyridin-3-ylmethyl group at the nitrogen atom The carboxamide group is attached to the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 3,5-diphenylpyrazole.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industry: It may find applications in the synthesis of advanced polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. The presence of both the phenyl group and the pyridin-3-ylmethyl group imparts distinct chemical and biological properties to the compound. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(18-10-12-5-4-8-17-9-12)14-11-19-20-15(14)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXALTJKNUPOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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